molecular formula C16H16O3 B8317578 3,5-Dimethoxy-3'-acetylbiphenyl CAS No. 251320-81-7

3,5-Dimethoxy-3'-acetylbiphenyl

Cat. No. B8317578
M. Wt: 256.30 g/mol
InChI Key: YSSWHFXVSZSWDK-UHFFFAOYSA-N
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Patent
US07560582B2

Procedure details

An oven dried Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), 3,5-dimethoxyphenyl chloride (173 mg, 1.0 mmol), 3-acetylphenylboron dihydroxide (246 mg, 1.5 mmol), and potassium fluoride (174 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The reaction mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ethyl acetate (30 mL) and poured into a separatory funnel. The mixture was washed with 2.0 M NaOH (20 mL). The organic layer was washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 232 mg (91%) of the title compound.
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](Cl)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[OH-].[OH-].[C:14]([C:17]1[CH:18]=[C:19]([B+2])[CH:20]=[CH:21][CH:22]=1)(=[O:16])[CH3:15].[F-].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>[C:14]([C:17]1[CH:22]=[C:21]([C:5]2[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=2)[CH:20]=[CH:19][CH:18]=1)(=[O:16])[CH3:15] |f:1.2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
173 mg
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)Cl
Name
Quantity
246 mg
Type
reactant
Smiles
[OH-].[OH-].C(C)(=O)C=1C=C(C=CC1)[B+2]
Name
Quantity
174 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
2.2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
6 mg
Type
catalyst
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature until the starting aryl chloride
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried Schlenk tube
CUSTOM
Type
CUSTOM
Details
was evacuated
CUSTOM
Type
CUSTOM
Details
The tube was evacuated
ADDITION
Type
ADDITION
Details
was added through a rubber septum
CUSTOM
Type
CUSTOM
Details
had been completely consumed
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with ethyl acetate (30 mL)
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
WASH
Type
WASH
Details
The mixture was washed with 2.0 M NaOH (20 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)C1=CC(=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 232 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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